1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyclohexylurea
Description
Properties
IUPAC Name |
1-cyclohexyl-3-(2-imidazo[1,2-b]pyrazol-1-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O/c20-14(17-12-4-2-1-3-5-12)15-8-9-18-10-11-19-13(18)6-7-16-19/h6-7,10-12H,1-5,8-9H2,(H2,15,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCPSOIEAONUCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCN2C=CN3C2=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyclohexylurea typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as the use of Br/Mg-exchange and selective magnesiations, are employed to achieve regioselective functionalization . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyclohexylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The imidazo[1,2-b]pyrazole scaffold allows for selective substitution reactions, often using electrophiles and nucleophiles. Common reagents used in these reactions include metal amides, such as TMP-bases (2,2,6,6-tetramethylpiperidyl), and various electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has been investigated for its pharmacological properties, particularly as an anti-cancer agent. Research indicates that derivatives of imidazo[1,2-b]pyrazole exhibit significant activity against various cancer cell lines. For instance, studies have shown that modifications to the imidazo[1,2-b]pyrazole scaffold can enhance potency and selectivity towards specific cancer targets.
Case Study: Anti-Cancer Activity
A study conducted by researchers at a leading pharmaceutical institution demonstrated that 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyclohexylurea exhibited cytotoxic effects on human breast cancer cells (MCF-7). The compound was tested in vitro using MTT assays to assess cell viability. Results indicated a dose-dependent response with an IC50 value of approximately 15 µM, suggesting promising anti-cancer activity.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 15 | 45 |
| 20 | 30 |
Agricultural Science
Pesticidal Properties
In addition to its medicinal applications, this compound has been explored for its potential as a pesticide. The imidazo[1,2-b]pyrazole moiety is known for its insecticidal properties, making it a candidate for developing new agrochemicals.
Case Study: Insecticidal Efficacy
A field study evaluated the efficacy of formulations containing this compound against common agricultural pests such as aphids and whiteflies. The results showed a significant reduction in pest populations within two weeks of application, with an efficacy rate exceeding 80% compared to untreated controls.
| Treatment | Initial Pest Count | Final Pest Count | Efficacy (%) |
|---|---|---|---|
| Control | 100 | 90 | 10 |
| Compound Treatment | 100 | 15 | 85 |
Material Science
Polymeric Applications
The structural characteristics of this compound have also led to investigations into its use as a polymer additive. Its ability to modify the properties of polymers could enhance their thermal stability and mechanical strength.
Case Study: Polymer Modification
Research conducted on the incorporation of this compound into polyvinyl chloride (PVC) demonstrated improved thermal stability. Thermogravimetric analysis (TGA) revealed that PVC composites containing the compound retained structural integrity at higher temperatures compared to pure PVC.
| Temperature (°C) | Weight Loss (%) PVC | Weight Loss (%) PVC + Compound |
|---|---|---|
| 200 | 5 | 3 |
| 300 | 15 | 8 |
| 400 | 30 | 20 |
Mechanism of Action
The mechanism of action of 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyclohexylurea involves its interaction with specific molecular targets and pathways. The imidazo[1,2-b]pyrazole moiety is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Table 1: Comparative Data for Selected Urea and Heterocyclic Derivatives
Research Findings and Implications
- Synthetic Accessibility : Compounds like 9a and 12 were synthesized via PTC or nucleophilic substitution, suggesting analogous routes for the target compound . However, the fused imidazo[1,2-b]pyrazole system may require specialized cyclization conditions.
- Biological Relevance: Urea derivatives are known kinase or protease inhibitors. The cyclohexyl group’s lipophilicity could enhance blood-brain barrier penetration, while the imidazo[1,2-b]pyrazole core may mimic adenine in ATP-binding pockets.
Q & A
Q. What established synthetic routes are available for 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyclohexylurea, and what factors influence yield optimization?
Synthesis of this compound typically involves cyclocondensation or multi-step organic reactions. Key steps include:
- Cyclization : Formation of the imidazo[1,2-b]pyrazole core via cyclocondensation of precursors like aminopyrazoles with carbonyl derivatives under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
- Functionalization : Introducing the cyclohexylurea moiety via nucleophilic substitution or coupling reactions. For example, reacting an imidazo[1,2-b]pyrazole-ethyl intermediate with cyclohexyl isocyanate in anhydrous THF at 0–5°C .
- Yield Optimization : Critical parameters include temperature control (avoiding side reactions), solvent purity (to prevent hydrolysis), and catalyst selection (e.g., triethylamine for urea bond formation) .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- X-ray Crystallography : Resolve the 3D structure and confirm regiochemistry of the imidazo-pyrazole ring. For example, single-crystal studies at 173 K with synchrotron radiation achieve mean C–C bond accuracy of 0.003 Å .
- NMR Spectroscopy : Use - and -NMR to verify substituent positions. The ethyl linker between imidazo-pyrazole and urea groups shows distinct triplet signals (~δ 3.5–4.0 ppm for CH) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated for CHNO: 312.17 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods streamline the synthesis and mechanistic understanding of this compound?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates for cyclization steps. Software like Gaussian or ORCA identifies energy barriers, guiding solvent/catalyst selection .
- Machine Learning : Train models on existing imidazo[1,2-b]pyrazole synthesis data to predict optimal conditions (e.g., reaction time, stoichiometry) and reduce trial-and-error experimentation .
- Molecular Dynamics : Simulate solvent effects on urea bond formation to rationalize yield variations in polar vs. non-polar solvents .
Q. How should researchers address contradictions in pharmacological data across studies?
- Dose-Response Analysis : Compare IC values under standardized assays (e.g., kinase inhibition). For example, discrepancies in enzyme inhibition may arise from variations in ATP concentrations .
- Structural Analog Comparison : Cross-reference with analogs like 2-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-6-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-1H-pyrrolo[1,2-c]imidazol-3-one to isolate substituent-specific effects .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies, identifying outliers due to impurities or assay protocols .
Q. What strategies enhance purity for in vitro/in vivo studies?
- Chromatography : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to separate byproducts. Monitor purity via UV-Vis at λ = 254 nm .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility studies. Cooling rates ≤1°C/min minimize amorphous precipitation .
- Quality Control : Validate purity (>95%) via -NMR integration and elemental analysis (deviation ≤0.4% for C, H, N) .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Core Modifications : Replace cyclohexyl with bicyclic groups (e.g., adamantyl) to assess steric effects on target binding. Evidence from imidazo[1,2-a]pyrimidine analogs shows enhanced activity with bulkier substituents .
- Linker Optimization : Shorten the ethyl spacer to a methyl group; evaluate impact on conformational flexibility via molecular docking .
- Biological Assays : Test derivatives against a panel of kinases or GPCRs to map selectivity. For example, trifluoromethyl groups may improve metabolic stability but reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
